4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a synthetic compound belonging to the imidazo-pyridine family. This class of compounds has been explored extensively for their potential biological activities, making them valuable in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic synthesis. One common route involves the cyclization of an appropriate precursor with the introduction of the trifluoromethyl group at the phenyl ring. The key steps may include:
Nitration of a suitable aromatic precursor to introduce the nitro group.
Reduction of the nitro group to an amine.
Cyclization with appropriate reagents to form the imidazo-pyridine core.
Industrial Production Methods: Large-scale production may involve continuous flow chemistry or batch reactors, optimizing yields, and minimizing waste. Catalysts, solvents, temperature, and pressure control are critical factors in the industrial preparation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative reactions under specific conditions, modifying its functional groups.
Reduction: Reduction reactions can alter the nitrogen-containing imidazo-pyridine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Catalysts like Pd/C or hydrogen gas.
Substitution: Nucleophiles or electrophiles in the presence of a suitable base or acid.
Major Products: The major products formed depend on the specific reaction conditions but may include derivatives with altered functional groups on the imidazo-pyridine core or the phenyl ring.
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is investigated in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Explored as a candidate for drug development, particularly for targeting neurological and inflammatory conditions.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets, such as:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to alter cellular signaling pathways.
Pathways: Affecting biochemical pathways related to disease processes.
Comparison with Similar Compounds
Compared to other imidazo-pyridine derivatives, 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Similar compounds include:
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)11-12-10(4-5-17-11)18-7-19-12/h1-3,6-7,11,17H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJUQDHTDPFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.